![molecular formula C13H18N2O B13154295 2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde](/img/structure/B13154295.png)
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde
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Overview
Description
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde is an organic compound that features a benzaldehyde core substituted with two methyl groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylbenzaldehyde.
Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2,5-dimethylbenzaldehyde with piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Alkylation can be achieved using alkyl halides in the presence of a base, while acylation can be performed using acyl chlorides or anhydrides.
Major Products
Oxidation: 2,5-Dimethyl-4-(1-piperazinyl)-benzoic acid.
Reduction: 2,5-Dimethyl-4-(1-piperazinyl)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The piperazine ring is known to enhance the compound’s ability to cross the blood-brain barrier, making it effective in central nervous system applications.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-4-(3-fluorobenzyl)-1-piperazinyl)benzyl: This compound has a similar structure but with a fluorobenzyl group instead of an aldehyde group.
2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl)benzyl: This compound features a propenyl group instead of an aldehyde group.
Uniqueness
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various complex molecules.
Biological Activity
2,5-Dimethyl-4-(1-piperazinyl)-benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzaldehyde functional group linked to a piperazine ring, along with two methyl groups on the benzene ring. This unique structure is significant as the piperazine moiety often enhances pharmacological properties, particularly in receptor binding and modulation.
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
Biological Activities
Research indicates that compounds containing piperazine rings exhibit a variety of biological activities, including:
- Antitumor Activity: Piperazine derivatives have shown potential in cancer therapy. For instance, studies have demonstrated that piperazine-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves interaction with specific receptors or pathways that regulate cell proliferation and survival .
- Neuroprotective Effects: Some studies suggest that piperazine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's. They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation .
- Anticonvulsant Activity: Research has indicated that related benzaldehyde derivatives exhibit anticonvulsant effects. This activity is assessed through models such as the pentylenetetrazole-induced seizure test, where compounds are evaluated for their ability to prevent seizures .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Receptor Interaction: The compound's ability to bind to various receptors influences its pharmacological profile. For example, it may interact with dopamine or serotonin receptors, which are critical in mood regulation and neuropsychiatric conditions.
- Enzyme Inhibition: The inhibition of enzymes like AChE can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits.
Comparative Analysis
To understand the unique properties of this compound better, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-(1-Piperazinyl)benzaldehyde | Contains a piperazine ring and a benzaldehyde group | Lacks methyl substitutions on the benzene ring |
2-Methyl-4-(1-piperazinyl)benzaldehyde | One methyl group on the benzene ring | Similar in structure but less sterically hindered |
3,5-Dimethylphenylpiperazine | Piperazine attached to a dimethyl-substituted phenyl group | Different substitution pattern affecting activity |
This table illustrates how variations in substitution patterns can influence biological activity and chemical reactivity.
Case Studies
- Anticancer Activity Study : A recent study evaluated the cytotoxic effects of various piperazine derivatives against FaDu hypopharyngeal tumor cells. The results indicated that derivatives similar to this compound exhibited significant apoptosis induction compared to standard treatments like bleomycin .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of piperazine derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss by modulating oxidative stress pathways .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2,5-dimethyl-4-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C13H18N2O/c1-10-8-13(11(2)7-12(10)9-16)15-5-3-14-4-6-15/h7-9,14H,3-6H2,1-2H3 |
InChI Key |
JNUUWHVUFKIRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCNCC2)C)C=O |
Origin of Product |
United States |
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